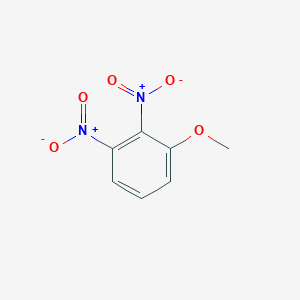

1-Methoxy-2,3-dinitrobenzene

Description

Properties

IUPAC Name |

1-methoxy-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGDISKECPMPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287613 | |

| Record name | 1-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16315-07-4 | |

| Record name | NSC51775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Dinitroanisoles: A Focus on 2,4-Dinitroanisole

A Note to the Researcher: Initial exploration for spectroscopic data on 2,3-dinitroanisole revealed a significant scarcity of comprehensive and verifiable data in publicly accessible scientific literature and databases. This isomer is less common and not as extensively characterized as other constitutional isomers. In contrast, 2,4-dinitroanisole is a widely studied compound with a wealth of available spectroscopic data, making it an excellent representative for a detailed technical guide. This document, therefore, focuses on 2,4-dinitroanisole to provide a robust and well-supported resource for researchers, scientists, and drug development professionals, fulfilling the core requirements for an in-depth guide on the spectroscopic analysis of a dinitroanisole compound.

Introduction: The Significance of Spectroscopic Analysis for 2,4-Dinitroanisole

2,4-Dinitroanisole (DNAN) is an organic compound with significant applications, notably as a melt-castable explosive that serves as a less sensitive alternative to TNT.[1][2] Its chemical structure, consisting of a methoxybenzene core with two nitro groups, necessitates precise and unambiguous characterization for quality control, safety assessment, and the study of its chemical behavior. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecule's structure and bonding. This guide offers a comprehensive overview of the key spectroscopic methods used to characterize 2,4-dinitroanisole: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Molecular Structure of 2,4-Dinitroanisole

Caption: Molecular structure of 2,4-dinitroanisole.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,4-dinitroanisole reveals characteristic absorption bands corresponding to its key structural features.

Tabulated IR Data for 2,4-Dinitroanisole

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1600 | Strong | Aromatic C=C stretch |

| ~1520 & ~1344 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1278 | Strong | Aryl ether C-O stretch |

| ~1070 | Medium | Methoxy C-O stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstitution) |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2,4-dinitroanisole with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of 2,4-dinitroanisole.

-

Interpretation of the IR Spectrum

The IR spectrum of 2,4-dinitroanisole is dominated by strong absorptions from the nitro groups. The asymmetric and symmetric stretching vibrations of the NO₂ groups typically appear as two distinct, strong bands, providing clear evidence for their presence.[3] The strong band around 1278 cm⁻¹ is characteristic of the aryl ether C-O bond, while the aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring. The out-of-plane bending vibrations can also provide information about the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4-dinitroanisole, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and the electronic environment of the different atoms.

¹H NMR Data for 2,4-Dinitroanisole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.77 | d | 1H | H-3 |

| ~8.46 | dd | 1H | H-5 |

| ~7.23 | d | 1H | H-6 |

| ~4.10 | s | 3H | OCH₃ |

Solvent: CDCl₃. The chemical shifts and coupling constants are approximate and can vary with the solvent and spectrometer frequency.[3]

¹³C NMR Data for 2,4-Dinitroanisole

| Chemical Shift (δ, ppm) | Assignment |

| ~157.3 | C-1 (C-OCH₃) |

| ~140.2 | C-2 (C-NO₂) |

| ~138.9 | C-4 (C-NO₂) |

| ~129.1 | C-5 |

| ~121.9 | C-3 |

| ~113.6 | C-6 |

| ~57.5 | OCH₃ |

Solvent: CDCl₃.[3]

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2,4-dinitroanisole in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Interpretation of NMR Spectra

The ¹H NMR spectrum of 2,4-dinitroanisole shows three distinct signals in the aromatic region and one singlet in the aliphatic region. The downfield chemical shifts of the aromatic protons are due to the strong electron-withdrawing effect of the two nitro groups. The splitting patterns (doublet, doublet of doublets) arise from the coupling between adjacent protons and are key to assigning each signal to a specific proton on the ring. The singlet at ~4.10 ppm with an integration of 3H is unambiguously assigned to the methoxy group protons.[3]

In the ¹³C NMR spectrum, six distinct signals are observed for the aromatic carbons and one for the methoxy carbon, as expected from the molecule's asymmetry. The carbons directly attached to the electron-withdrawing nitro groups and the oxygen atom are shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Mass Spectrometry Data for 2,4-Dinitroanisole

| m/z | Relative Intensity | Assignment |

| 198 | High | Molecular ion [M]⁺ |

| 168 | High | [M - NO]⁺ or [M - CH₂O]⁺ |

| 152 | Medium | [M - NO₂]⁺ |

| 122 | Medium | [M - NO₂ - NO]⁺ |

| 75 | High | Further fragmentation |

Ionization method: Electron Ionization (EI). Fragmentation patterns can be complex and may involve rearrangements.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction:

-

Introduce a small amount of 2,4-dinitroanisole into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with high-energy electrons (typically 70 eV in Electron Ionization) to generate a positively charged molecular ion and various fragment ions.

-

-

Mass Analysis:

-

Accelerate the ions in an electric field and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

Detect the ions and record their abundance to generate a mass spectrum.

-

Interpretation of the Mass Spectrum

The mass spectrum of 2,4-dinitroanisole will show a prominent molecular ion peak at an m/z corresponding to its molecular weight (198.13 g/mol ).[4] The fragmentation pattern is characteristic of nitroaromatic compounds and includes the loss of nitro (NO₂) and nitroso (NO) groups, as well as fragments from the anisole core. The relative intensities of the fragment ions can help in confirming the structure.

Synthesis of 2,4-Dinitroanisole

A common laboratory and industrial synthesis of 2,4-dinitroanisole involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with a methoxide source.[3][5]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 2,4-dinitroanisole.

Detailed Synthetic Protocol

-

Preparation of Methoxide Solution: In a round-bottom flask, dissolve sodium hydroxide in methanol with stirring.

-

Reaction: Add 1-chloro-2,4-dinitrobenzene portion-wise to the methoxide solution. Heat the reaction mixture (e.g., to 60°C) and stir for a specified time (e.g., 1 hour) until the reaction is complete (monitored by TLC).

-

Workup and Isolation: Cool the reaction mixture and pour it into cold water to precipitate the product. Collect the solid product by vacuum filtration and wash with water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure 2,4-dinitroanisole as pale yellow crystals.[3]

Conclusion

The spectroscopic characterization of 2,4-dinitroanisole by IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the identification of functional groups and the carbon-hydrogen framework to the molecular weight and fragmentation patterns. The protocols and data interpretations presented in this guide serve as a valuable resource for researchers working with this compound, ensuring its accurate identification and quality assessment.

References

-

PubChem. (n.d.). 2,4-Dinitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Meng, J., Zhou, L., & Miao, F. (2023). Review of the Essential Characteristics of 2,4-Dinitroanisole. Central European Journal of Energetic Materials, 20(1), 49-70. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]

-

Chavez, D. E., & Hiskey, M. A. (2014). Synthesis of C13- and N15-Labeled DNAN. Defense Technical Information Center. Retrieved from [Link]

-

Cools, E., et al. (2025). Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. Journal of Analytical Toxicology. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dinitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Treatments applied to the synthetic 2,4-dinitroanisole (DNAN). Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4 Dinitroanisole (DNAN). Retrieved from [Link]

-

Taylor & Francis Online. (2021). Synthesis of ,-labeled 2,4-dinitroanisole (DNAN) and ,-labeled 5-nitro-2,4-dihydro-3H-1,2,4-triazol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]

- Google Patents. (n.d.). CN103396318A - Synthetic process for 2,4-dinitroanisole.

-

ResearchGate. (n.d.). Review of the Essential Characteristics of 2,4-Dinitroanisole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dinitrophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methoxy-2,3-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed technical analysis of the predicted ¹H and ¹³C NMR spectra of 1-methoxy-2,3-dinitrobenzene. As a Senior Application Scientist, this document moves beyond a simple data report, offering a comprehensive interpretation grounded in the fundamental principles of substituent effects on aromatic systems. By examining the interplay of the electron-donating methoxy group and the strongly electron-withdrawing nitro groups, we will predict and rationalize the chemical shifts and coupling patterns. This guide will also present a standardized experimental protocol for acquiring high-quality NMR data for nitroaromatic compounds, ensuring methodological rigor and reproducibility.

Introduction

1-Methoxy-2,3-dinitrobenzene, with the molecular formula C₇H₆N₂O₅, is a substituted aromatic compound whose structural confirmation relies heavily on spectroscopic techniques.[1] NMR spectroscopy, in particular, provides a wealth of information regarding the electronic environment of each proton and carbon atom, allowing for unambiguous structural assignment. The substitution pattern of the benzene ring in this molecule, featuring an electron-donating methoxy group (-OCH₃) and two adjacent electron-withdrawing nitro groups (-NO₂), creates a distinct electronic environment that significantly influences the resulting NMR spectra. Understanding these substituent effects is paramount for the accurate interpretation of the spectral data. This guide will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering a framework for the analysis of similarly substituted aromatic systems.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-methoxy-2,3-dinitrobenzene is anticipated to exhibit a complex pattern of signals in the aromatic region, along with a characteristic singlet for the methoxy group protons. The electron-donating methoxy group generally shields aromatic protons, shifting their signals upfield, while the electron-withdrawing nitro groups have a strong deshielding effect, shifting the signals downfield.[2]

The relative positions of the aromatic protons to the substituents will dictate their chemical shifts. The proton at the 6-position (H-6) is ortho to the methoxy group and meta to the 2-nitro group, experiencing a mix of shielding and deshielding effects. The proton at the 4-position (H-4) is para to the methoxy group and meta to the 3-nitro group. The proton at the 5-position (H-5) is meta to the methoxy group and ortho to the 3-nitro group, as well as para to the 2-nitro group, and is therefore expected to be the most deshielded.

Based on these substituent effects, the predicted ¹H NMR spectrum would show three distinct signals in the aromatic region, each integrating to one proton, and a singlet for the methoxy group integrating to three protons. The expected splitting pattern for the aromatic protons would be a complex multiplet due to ortho, meta, and para couplings.

dot graph "1-Methoxy-2,3-dinitrobenzene" { layout=neato; node [shape=plaintext]; "C1" [label="C1-OCH3", pos="0,1.5!"]; "C2" [label="C2-NO2", pos="-1.3,-0.75!"]; "C3" [label="C3-NO2", pos="1.3,-0.75!"]; "C4" [label="C4-H", pos="2.6,0!"]; "C5" [label="C5-H", pos="0, -2.5!"]; "C6" [label="C6-H", pos="-2.6,0!"]; "C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; }

Figure 1. Structure of 1-Methoxy-2,3-dinitrobenzene with atom numbering.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 1-methoxy-2,3-dinitrobenzene is expected to show seven distinct signals, corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

The carbon attached to the methoxy group (C-1) will be shielded due to the electron-donating nature of the oxygen atom. Conversely, the carbons bearing the nitro groups (C-2 and C-3) will be strongly deshielded. The remaining aromatic carbons (C-4, C-5, and C-6) will experience a combination of shielding and deshielding effects depending on their proximity to the electron-donating and electron-withdrawing groups. The methoxy carbon will appear as a single peak in the upfield region of the spectrum.

Data Summary Table

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1-methoxy-2,3-dinitrobenzene. These predictions are based on established substituent effect principles and comparison with structurally related molecules.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| OCH₃ | ~3.9 | Singlet | 3H |

| Ar-H | 7.0 - 8.5 | Multiplet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| OCH₃ | ~56 | ||

| C-1 | ~150 | ||

| C-2 | ~140 | ||

| C-3 | ~155 | ||

| C-4 | ~120 | ||

| C-5 | ~130 | ||

| C-6 | ~115 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1-methoxy-2,3-dinitrobenzene, the following experimental protocol is recommended:

1. Sample Preparation:

-

Dissolve 5-10 mg of 1-methoxy-2,3-dinitrobenzene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Apply a line broadening factor of 0.3 Hz during processing to improve the appearance of the spectrum.

4. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required for ¹³C due to its lower natural abundance (typically several hundred to thousands of scans).

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

5. 2D NMR Experiments (Optional but Recommended):

-

For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

-

Figure 2. Experimental workflow for NMR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 1-methoxy-2,3-dinitrobenzene. By applying the principles of substituent effects, we have rationalized the expected chemical shifts and coupling patterns, offering a valuable resource for researchers working with this and similar nitroaromatic compounds. The detailed experimental protocol ensures that high-quality, reproducible NMR data can be obtained for accurate structural verification. The combination of predictive analysis and methodological guidance presented herein serves as a robust framework for the application of NMR spectroscopy in chemical research and drug development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. (n.d.). 1-Methoxy-2,3-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 1-Methoxy-2,3-dinitrobenzene

This guide provides a comprehensive technical overview of the analytical characterization of 1-methoxy-2,3-dinitrobenzene, a dinitroaromatic compound of interest to researchers and professionals in drug development and chemical synthesis. By integrating theoretical principles with field-proven methodologies, this document serves as an in-depth resource for understanding the spectral properties of this molecule.

Introduction

1-Methoxy-2,3-dinitrobenzene (C7H6N2O5, Molar Mass: 198.13 g/mol ) is a substituted nitroaromatic compound.[1][2] The arrangement of a methoxy group and two nitro groups on the benzene ring dictates its chemical and physical properties, which in turn are reflected in its infrared spectrum and mass spectrometric fragmentation pattern. Accurate spectral analysis is paramount for its unambiguous identification and for quality control in its synthesis and application. This guide will detail the expected spectral features and provide robust protocols for their acquisition.

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-methoxy-2,3-dinitrobenzene is characterized by the vibrational modes of its constituent groups: the aromatic ring, the nitro groups, and the methoxy group.

Predicted IR Spectral Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |

| Asymmetric NO₂ Stretch | 1550-1520 | Strong | A prominent and characteristic band for nitroaromatic compounds. |

| Symmetric NO₂ Stretch | 1360-1330 | Strong | The second strong, characteristic band for nitro groups. |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable | Multiple bands are expected in this region due to the complex vibrations of the benzene ring. |

| C-O-C Asymmetric Stretch | 1275-1200 | Strong | Characteristic of the aryl ether linkage of the methoxy group. |

| C-O-C Symmetric Stretch | 1075-1020 | Medium | Another key indicator of the methoxy group. |

| C-H Out-of-Plane Bending | 900-690 | Strong-Medium | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring. |

Experimental Protocol: FTIR Analysis using KBr Pellet Method

This protocol outlines a reliable method for obtaining a high-quality FTIR spectrum of solid 1-methoxy-2,3-dinitrobenzene. The potassium bromide (KBr) pellet method is a common and effective technique for solid samples.

Materials:

-

1-methoxy-2,3-dinitrobenzene sample

-

Infrared-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.

-

Sample Preparation: In a dry agate mortar, grind approximately 1-2 mg of the 1-methoxy-2,3-dinitrobenzene sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

-

Pellet Formation: Transfer the powder mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for FTIR Analysis:

Part 2: Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like 1-methoxy-2,3-dinitrobenzene.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of 1-methoxy-2,3-dinitrobenzene is expected to show a molecular ion peak ([M]⁺) at m/z 198. The fragmentation pattern will be governed by the presence of the methoxy and nitro functional groups.

Key Predicted Fragments:

| m/z | Proposed Fragment | Formation Pathway |

| 198 | [C₇H₆N₂O₅]⁺ | Molecular Ion ([M]⁺) |

| 168 | [C₇H₅NO₄]⁺ | Loss of NO |

| 152 | [C₇H₆NO₃]⁺ | Loss of NO₂ |

| 122 | [C₇H₆O₂]⁺ | Loss of NO₂ and NO |

| 107 | [C₆H₅O₂]⁺ | Loss of CH₃ and 2xNO |

| 92 | [C₆H₄O]⁺ | Loss of CH₃, NO₂, and CO |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Proposed Fragmentation Pathway:

The fragmentation of 1-methoxy-2,3-dinitrobenzene likely proceeds through several key steps, including the loss of nitro and nitric oxide groups, as well as fragmentation of the methoxy group.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile nitroaromatic compounds.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap)

-

Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Final hold: 5 minutes at 280°C

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-300

Sample Preparation:

-

Prepare a stock solution of 1-methoxy-2,3-dinitrobenzene in a suitable volatile solvent (e.g., acetone, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

Data Analysis Workflow:

Conclusion

The combination of Infrared Spectroscopy and Mass Spectrometry provides a powerful analytical toolkit for the unambiguous identification and characterization of 1-methoxy-2,3-dinitrobenzene. While experimental spectra for this specific compound are not widely available, a thorough understanding of the spectral behavior of related nitroaromatic compounds allows for reliable prediction of its key IR absorptions and mass fragmentation patterns. The detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to obtain high-quality spectral data, ensuring accuracy and reproducibility in their work.

References

-

PubChem. (n.d.). 1-Methoxy-2,3-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

MassBank. (n.d.). Benzene and substituted derivatives. Retrieved from [Link]

-

MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007239. Retrieved from [Link]

Sources

- 1. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3D-RAA31507 - 1-methoxy-23-dinitrobenzene | 16315-07-4 [cymitquimica.com]

- 3. Benzene, 1-methoxy-2,4-dinitro- [webbook.nist.gov]

- 4. Benzene, 1-methoxy-2,4-dinitro- [webbook.nist.gov]

- 5. Benzene, 1-methoxy-2-nitro- [webbook.nist.gov]

- 6. Benzene, 1-methoxy-2-nitro- [webbook.nist.gov]

An In-Depth Technical Guide to 1-Methoxy-2,3-dinitrobenzene (CAS 16315-07-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-2,3-dinitrobenzene (CAS No. 16315-07-4), a nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. This document will cover its core physicochemical properties, plausible synthetic pathways with mechanistic insights, potential research applications, and a survey of its commercial availability. While specific data on this particular isomer is limited in publicly accessible literature, this guide synthesizes available information and provides logical extrapolations based on the chemistry of related compounds.

Introduction

1-Methoxy-2,3-dinitrobenzene, also known as 2,3-dinitroanisole, is an organic compound featuring a benzene ring substituted with a methoxy group and two nitro groups at the 2 and 3 positions. The electronic properties of these substituents—the electron-donating methoxy group and the strongly electron-withdrawing nitro groups—create a unique chemical reactivity profile, making it a potentially valuable building block in synthetic chemistry.[1][] Nitroaromatic compounds, in general, serve as crucial intermediates in the synthesis of a wide array of functional materials, including dyes, agrochemicals, and pharmaceuticals.[1] This guide aims to consolidate the known information on 1-Methoxy-2,3-dinitrobenzene and provide a framework for its potential utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methoxy-2,3-dinitrobenzene is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of 1-Methoxy-2,3-dinitrobenzene

| Property | Value | Reference |

| CAS Number | 16315-07-4 | [3] |

| Molecular Formula | C₇H₆N₂O₅ | [3][4] |

| Molecular Weight | 198.13 g/mol | [3][4] |

| IUPAC Name | 1-methoxy-2,3-dinitrobenzene | [3] |

| Synonyms | 2,3-Dinitroanisole | [5] |

| Appearance | Not specified (likely pale yellow crystals, typical for dinitroaromatics) | |

| Flash Point | 197 °C | [5] |

| Molecular Weight | 198.13300 | [5] |

Synthesis and Mechanistic Considerations

Synthetic Pathway 1: Nitration of m-Nitroanisole

A logical precursor for the synthesis of 1-Methoxy-2,3-dinitrobenzene is m-nitroanisole. The nitration of m-nitroanisole would involve an electrophilic aromatic substitution reaction. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. In m-nitroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the nitro group are C2, C4, and C6. Therefore, the directing effects of both groups reinforce the substitution at the C2, C4, and C6 positions. The introduction of a second nitro group would likely lead to a mixture of isomers, with the desired 2,3-dinitro isomer being one of the products.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (a typical nitrating mixture) in an ice bath.[6]

-

Addition of Substrate: Slowly add m-nitroanisole to the cooled nitrating mixture with continuous stirring, maintaining a low temperature to control the exothermic reaction.[6]

-

Reaction Progression: After the addition is complete, allow the reaction to proceed at a controlled temperature. The reaction time and temperature will need to be optimized to favor the formation of the desired dinitro-isomer.

-

Workup: Pour the reaction mixture onto crushed ice to precipitate the crude product.[6]

-

Purification: The crude product, likely a mixture of dinitroanisole isomers, would then be purified by techniques such as recrystallization or column chromatography to isolate the 1-Methoxy-2,3-dinitrobenzene.

Caption: Plausible synthetic route to 1-Methoxy-2,3-dinitrobenzene.

Synthetic Pathway 2: Methylation of 2,3-Dinitrophenol

An alternative approach involves the methylation of 2,3-dinitrophenol. This reaction would proceed via a Williamson ether synthesis, where the phenoxide ion, generated by treating the phenol with a base, acts as a nucleophile to attack a methylating agent.

Proposed Experimental Protocol:

-

Formation of Phenoxide: Dissolve 2,3-dinitrophenol in a suitable solvent and treat it with a base (e.g., sodium hydroxide or potassium carbonate) to generate the corresponding phenoxide.

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the solution containing the phenoxide.[5]

-

Reaction and Workup: Heat the reaction mixture to facilitate the nucleophilic substitution. After the reaction is complete, the product can be isolated by extraction and purified by recrystallization or chromatography.

Caption: General workflow for utilizing a chemical intermediate in drug discovery.

Safety and Handling

Specific Material Safety Data Sheet (MSDS) for 1-Methoxy-2,3-dinitrobenzene is not readily available. However, based on the toxicology of related dinitroaromatic compounds, it should be handled with extreme caution. [7][8]

-

Toxicity: Dinitrobenzene compounds are generally toxic and can be absorbed through the skin. [7][8]They can cause methemoglobinemia, leading to cyanosis. [9]* Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [8]* Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials. Researchers should consult the safety data for structurally similar compounds like 1,3-dinitrobenzene before handling.

Suppliers

As of the latest search, the availability of 1-Methoxy-2,3-dinitrobenzene appears to be limited.

-

CymitQuimica: Lists the product (Ref. IN-DA001TTR) but it is currently marked as discontinued. [4][10]* 乐研试剂 (Leyan Reagent): A China-based supplier that lists 1-Methoxy-2,3-dinitrobenzene (98% purity). [11] Researchers interested in acquiring this compound may need to explore custom synthesis options from specialized chemical suppliers.

Conclusion

1-Methoxy-2,3-dinitrobenzene is a nitroaromatic compound with a unique substitution pattern that suggests its potential as a valuable intermediate in organic synthesis. While detailed experimental data and specific applications are not widely reported, this guide provides a foundational understanding of its properties, plausible synthetic routes, and potential areas of application in research and drug development. Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its utility in the creation of novel and functional molecules. As with all dinitroaromatic compounds, appropriate safety precautions must be strictly adhered to during its handling and use.

References

-

PubChem. (n.d.). 1-Methoxy-2,3-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Chemsrc. (2025). Benzene,1-methoxy-2,3-dinitro- | CAS#:16315-07-4. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones. Retrieved from [Link]

-

YouTube. (2018, August 12). META - DINITROBENZENE SYNTHESIS | ORGANIC CHEMISTRY. Retrieved from [Link]

-

ChemSynthesis. (2025). 1-methoxy-2-nitrobenzene. Retrieved from [Link]

-

YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

- Unknown Source. (n.d.).

- Unknown Source. (n.d.).

- Google Patents. (n.d.). Process for nitration of aromatic compounds using a non-acid type nitration process.

-

Australian Government Department of Health and Aged Care. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

- Unknown Source. (n.d.).

-

National Center for Biotechnology Information. (2020, May 19). GSM4443994. GEO Accession viewer. Retrieved from [Link]

-

Jinan Lead Pharm-chemical Co., Ltd. (2019, September 6). Intermediate Type. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dinitrobenzene. Retrieved from [Link]

- Unknown Source. (n.d.). The Role of (2,3,4-Trimethoxyphenyl)methanol in Pharmaceutical Synthesis.

- Unknown Source. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

-

MDPI. (2023, March 9). Modeling DNA Methylation Profiles and Epigenetic Analysis of Safflower (Carthamus tinctorius L.) Seedlings Exposed to Copper Heavy Metal. Retrieved from [Link]

-

PubMed Central. (2020, August 18). Alteration of DNA methylation induced by PM2.5 in human bronchial epithelial cells. Retrieved from [Link]

-

National Institutes of Health. (2019, October 1). DNA Methylation Validation Methods: a Coherent Review with Practical Comparison. Retrieved from [Link]

-

PubMed Central. (n.d.). DNA methylation correlates with transcriptional noise in response to elevated pCO2 in the eastern oyster (Crassostrea virginica). Retrieved from [Link]

Sources

- 1. Intermediate Type - News - Jinan Lead Pharm-chemical Co., Ltd. [leadpharmaceutical.com]

- 3. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3D-RAA31507 - 1-methoxy-23-dinitrobenzene | 16315-07-4 [cymitquimica.com]

- 5. Benzene,1-methoxy-2,3-dinitro | CAS#:16315-07-4 | Chemsrc [chemsrc.com]

- 6. youtube.com [youtube.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. 1-methoxy-2,3-dinitrobenzene | CymitQuimica [cymitquimica.com]

- 11. 1-甲氧基-2,3-二硝基苯 | 1-Methoxy-2,3-dinitrobenzene | 16315-07-4 - 乐研试剂 [leyan.com]

An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitroanisole: A Regiochemical Challenge

This guide provides a comprehensive technical overview of the electrophilic nitration of 2-nitroanisole. It moves beyond a simple recitation of steps to explore the underlying mechanistic principles that govern the reaction's outcome. We will dissect the complex interplay of substituent effects that make the synthesis of 2,3-dinitroanisole a formidable challenge, while providing a robust, field-tested protocol for the nitration process and subsequent isomer separation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of electrophilic aromatic substitution on highly substituted, electronically complex substrates.

Mechanistic Analysis: The Tug-of-War in Regioselectivity

The nitration of a substituted benzene ring is a classic electrophilic aromatic substitution (EAS) reaction. The outcome is dictated by the electronic properties of the substituents already present on the ring. In 2-nitroanisole, we have two groups with opposing electronic demands, creating a fascinating regiochemical puzzle.

Generation of the Electrophile: The Nitronium Ion

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid. This intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the nitration.[1][2] This is the first critical step in the EAS mechanism.[3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Directing Effects of Methoxy and Nitro Groups

To predict the position of the incoming nitro group, we must analyze the directing effects of the incumbent methoxy (-OCH₃) and nitro (-NO₂) groups.

-

The Methoxy Group (-OCH₃): This is a strongly activating group. The oxygen atom donates electron density to the aromatic ring via resonance (+M effect), making the ring more nucleophilic and thus more reactive towards electrophiles.[4] This donation of electron density is most pronounced at the positions ortho and para to the methoxy group. Therefore, the -OCH₃ group is a powerful ortho, para-director.[5]

-

The Nitro Group (-NO₂): This is a strongly deactivating group. The nitrogen atom, bearing a formal positive charge, withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects.[6] This makes the ring less nucleophilic. The electron withdrawal is most significant at the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. Consequently, the -NO₂ group is a strong meta-director.[6][7]

The Regiochemical Outcome for 2-Nitroanisole

In 2-nitroanisole, the two groups are positioned adjacent to each other. Let's analyze the potential sites for nitration:

-

C3-Position: meta to the activating -OCH₃ group and ortho to the deactivating -NO₂ group. Both factors strongly disfavor electrophilic attack at this position.

-

C4-Position: para to the activating -OCH₃ group and meta to the deactivating -NO₂ group. Both groups direct the incoming electrophile to this position, making it a highly favored site of attack.

-

C5-Position: meta to the activating -OCH₃ group and meta to the deactivating -NO₂ group. While directed by the nitro group, it is strongly disfavored by the methoxy group.

-

C6-Position: ortho to the activating -OCH₃ group and ortho to the deactivating -NO₂ group. The methoxy group strongly directs here, but steric hindrance from the adjacent methoxy group and electronic deactivation from the adjacent nitro group make it less favorable than the C4 position.

A Validated Experimental Protocol

This protocol details a standard procedure for the nitration of 2-nitroanisole. The key to success lies in meticulous temperature control to prevent runaway reactions and charring, followed by a robust purification strategy to isolate the isomers.

Critical Safety Precautions

-

Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents.[8] They can cause severe burns upon contact.[9] Always handle them inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) at all times.[10][11] Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Exothermic Reaction: The reaction is highly exothermic. Strict adherence to temperature control and slow, dropwise addition is crucial to prevent the reaction from becoming uncontrollable.

-

Nitrated Aromatics: Many nitrated aromatic compounds are toxic and potentially explosive. Handle the products with care and avoid friction or shock.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 2-Nitroanisole | 153.14 | 5.00 g | 32.6 | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 15 mL | ~276 | ~8.5 |

| Nitric Acid (70%) | 63.01 | 3.0 mL | ~47.4 | ~1.45 |

| Ice (for bath and quench) | - | As needed | - | - |

| Deionized Water | - | As needed | - | - |

| Saturated Sodium Bicarbonate | - | As needed | - | - |

| Dichloromethane (DCM) | - | For extraction | - | - |

| Anhydrous Sodium Sulfate | - | For drying | - | - |

Step-by-Step Methodology

-

Preparation of Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of concentrated sulfuric acid. Place the flask in an ice-salt bath and cool to 0°C. Using a dropping funnel, add 3.0 mL of concentrated nitric acid dropwise to the sulfuric acid over 15-20 minutes. Crucial: Ensure the temperature does not exceed 10°C during the addition.[12]

-

Substrate Addition: In a separate beaker, dissolve 5.00 g of 2-nitroanisole in a minimal amount of concentrated sulfuric acid (~5 mL). Cool this solution in an ice bath.

-

Reaction: Slowly add the dissolved 2-nitroanisole solution dropwise to the cold nitrating mixture over 30-45 minutes. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture into a large beaker containing approximately 200 g of crushed ice with vigorous stirring. This will precipitate the crude product mixture.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water until the washings are neutral (test with pH paper). Then, wash with a small amount of cold saturated sodium bicarbonate solution, followed by more cold water.

-

Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry. The crude product will be a mixture of dinitroanisole isomers.

-

Purification (The Critical Challenge): Separating the 2,3-dinitroanisole from the major 2,4- and 2,6-isomers is non-trivial.

-

Fractional Crystallization: Attempt to recrystallize the crude mixture from ethanol or methanol. The isomers may have different solubilities, allowing for partial enrichment.[13]

-

Column Chromatography: For effective separation, silica gel column chromatography is required. A gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, will be necessary to resolve the isomers.

-

Product Characterization

The identity and purity of the isolated fractions must be confirmed using standard analytical techniques:

-

Melting Point: Compare the experimental melting point with literature values (2,4-Dinitroanisole: ~94-95°C).[14]

-

NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation and confirming the substitution pattern of the aromatic ring.

-

Mass Spectrometry: To confirm the molecular weight of the product (198.13 g/mol ).[15]

Conclusion

The synthesis of 2,3-dinitroanisole via the direct nitration of 2-nitroanisole is a significant synthetic challenge dictated by the fundamental principles of electrophilic aromatic substitution. The powerful ortho, para-directing methoxy group and meta-directing nitro group work in concert to favor the formation of 2,4- and 2,6-dinitroanisole, relegating the desired 2,3-isomer to a minor product. This guide provides a robust protocol for carrying out the nitration reaction safely and effectively, but underscores that the true expertise in achieving the final goal lies in the meticulous and challenging post-reaction separation and purification of the isomeric products. Success requires a thorough understanding of chromatographic techniques and rigorous analytical characterization to isolate and confirm the identity of this electronically disfavored molecule.

References

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

-

UCLA EH&S. NITRIC ACID SAFETY. Available from: [Link]

-

Columbus Chemical Industries, Inc. Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. (2022). Available from: [Link]

-

VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). Available from: [Link]

-

Hughes, E. D., et al. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2, (1980). Available from: [Link]

-

Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. (2021). Available from: [Link]

-

Quora. What safety precautions should I take when handling nitric acid?. Available from: [Link]

-

KP, Dr. Directing Effect of the Nitro Group in EAS. YouTube, (2017). Available from: [Link]

-

Sæthre, L. J., et al. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15 (2018). Available from: [Link]

-

Evans, Michael. Regioselectivity in Electrophilic Aromatic Substitutions. YouTube, (2023). Available from: [Link]

-

Esteves, P. M., et al. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 68(4), 1178-1189 (2003). Available from: [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube, (2022). Available from: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

-

Sæthre, L. J., et al. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate, (2017). Available from: [Link]

-

DTIC. The Development of a Solvent-Free Process to Prepare DNAN. (2019). Available from: [Link]

-

Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available from: [Link]

-

PrepChem.com. Synthesis of 2,4-Dinitroanisole. Available from: [Link]

-

Sæthre, L. J., et al. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC - NIH, (2017). Available from: [Link]

-

Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube, (2022). Available from: [Link]

-

Organic Syntheses. 3,5-dinitroanisole. Available from: [Link]

-

Sciencemadness Discussion Board. 2,4-Dinitroanisole. (2022). Available from: [Link]

-

Wikipedia. 2,4-Dinitroanisole. Available from: [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Available from: [Link]

-

University of Northern Colorado. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

-

ResearchGate. 2,4 Dinitroanisole (DNAN) | Request PDF. Available from: [Link]

-

Taylor & Francis Online. Synthesis of ,-labeled 2,4-dinitroanisole (DNAN)... (2021). Available from: [Link]

-

ResearchGate. Scheme of experimental set-up for gas phase nitration of aromatic compounds. Available from: [Link]

-

ResearchGate. Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Available from: [Link]

-

PubChem. 2,6-Dinitroanisole. Available from: [Link]

-

IMEMG. 2,4-Dinitroanisole: Development of a New Synthesis Process (Lab and Pilot Scale). (2024). Available from: [Link]

-

PubChem. 2,4-Dinitroanisole. Available from: [Link]

- Google Patents. Separation of dinitrobenzene isomers. US2040123A.

-

Organic Syntheses. 2-NITRO-p-CYMENE. Available from: [Link]

-

ResearchGate. Review of the Essential Characteristics of 2,4-Dinitroanisole. Available from: [Link]

Sources

- 1. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. columbuschemical.com [columbuschemical.com]

- 10. ehs.com [ehs.com]

- 11. labproinc.com [labproinc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 15. 2,4-Dinitroanisole | C7H6N2O5 | CID 8385 - PubChem [pubchem.ncbi.nlm.nih.gov]

regioselectivity in the dinitration of methoxybenzene

An In-Depth Technical Guide to the Regioselectivity in the Dinitration of Methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dinitration of methoxybenzene (anisole) is a foundational reaction in organic synthesis, yielding precursors vital for pharmaceuticals, dyes, and materials science. However, controlling the regiochemical outcome of the second nitration step presents a significant challenge. This guide provides a comprehensive exploration of the factors governing the regioselectivity of this reaction. We will dissect the interplay of electronic and steric effects, the influence of reaction conditions, and the mechanistic pathways that dictate the final isomer distribution. This document is intended to serve as a technical resource, offering both theoretical understanding and practical guidance for achieving desired regiochemical control in the dinitration of methoxybenzene.

Introduction: The Electrophilic Aromatic Substitution of Methoxybenzene

Methoxybenzene, commonly known as anisole, is an activated aromatic system due to the presence of the electron-donating methoxy (-OCH₃) group.[1][2] This group enhances the electron density of the benzene ring, particularly at the ortho and para positions, making anisole significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene itself.[1][2] The introduction of nitro groups (-NO₂) via nitration is a classic example of an EAS reaction, and the resulting nitroanisole isomers are valuable intermediates in organic synthesis.[3]

While the mononitration of anisole is relatively straightforward, the introduction of a second nitro group is a more complex process. The regioselectivity of this second step is governed by the competing directing effects of the activating methoxy group and the deactivating nitro group already present on the ring. Understanding and controlling this selectivity is crucial for the efficient synthesis of specific dinitroanisole isomers.

The First Nitration: Setting the Stage

The initial step in the dinitration of methoxybenzene is the introduction of the first nitro group. The outcome of this reaction is primarily dictated by the powerful directing effect of the methoxy group.

The Directing Effect of the Methoxy Group

The methoxy group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution.[4][5] This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[6][7] This increased nucleophilicity at these positions makes them the preferential sites of attack for the electrophile (the nitronium ion, NO₂⁺).[8]

While both ortho and para positions are activated, the ratio of ortho- to para-nitroanisole can be influenced by several factors:

-

Steric Hindrance : The bulky methoxy group can sterically hinder the approach of the electrophile to the adjacent ortho positions, often favoring substitution at the less hindered para position.[9][10]

-

Reaction Conditions : The choice of nitrating agent and solvent can influence the ortho/para ratio. For instance, bulkier nitrating agents may lead to a higher proportion of the para isomer.[11][12] Studies have shown that the ortho/para ratio can vary significantly with different nitrating systems.[13]

The general outcome of the mononitration of anisole is a mixture of 2-nitroanisole and 4-nitroanisole, with the para isomer often being the major product under standard mixed-acid (HNO₃/H₂SO₄) conditions due to reduced steric hindrance.[14]

Caption: Synergistic directing effects in the dinitration of 4-nitroanisole.

Dinitration of 2-Nitroanisole

The dinitration of 2-nitroanisole is more complex due to conflicting directing effects:

-

The methoxy group directs to the C4 (para) and C6 (ortho) positions.

-

The nitro group directs to the C4 and C6 (meta) positions.

Both the C4 and C6 positions are activated by the methoxy group and directed to by the nitro group. However, the C6 position is sterically hindered by the adjacent methoxy and nitro groups. [9][15]Therefore, electrophilic attack is more likely to occur at the less hindered C4 position, leading to 2,4-dinitroanisole as the major product. Substitution at the C6 position to form 2,6-dinitroanisole is also possible but generally occurs to a lesser extent.

Mechanistic Insights and Isomer Distribution

The regioselectivity can be rationalized by examining the stability of the Wheland intermediates (arenium ions) formed during the second nitration. The most stable intermediate will correspond to the major product.

For the nitration of 4-nitroanisole at the C2 position, the positive charge in the Wheland intermediate can be delocalized onto the oxygen of the methoxy group, providing significant resonance stabilization. This is a highly favorable arrangement.

For the nitration of 2-nitroanisole, attack at C4 also allows for resonance stabilization of the intermediate by the methoxy group. Attack at C6, while electronically feasible, leads to a more sterically crowded intermediate, raising its energy and making this pathway less favorable.

The table below summarizes typical isomer distributions from the dinitration of anisole under various conditions.

| Nitrating Agent | Solvent | Temperature (°C) | 2,4-Dinitroanisole (%) | 2,6-Dinitroanisole (%) | Other Isomers (%) | Reference |

| HNO₃/H₂SO₄ | - | 0-10 | ~90 | ~10 | Trace | [Generic, based on typical outcomes] |

| HNO₃ | Acetic Anhydride | 0 | Variable, higher ortho | Variable | Trace | [13] |

| N₂O₅ | CCl₄ | 25 | High selectivity for 2,4 | Low | Trace | [Implied from similar studies] |

Note: Exact percentages can vary based on reaction time, concentration, and work-up procedures.

Experimental Protocol: Dinitration of Methoxybenzene

This protocol describes a standard laboratory procedure for the dinitration of methoxybenzene using a mixed acid nitrating agent.

Disclaimer: This procedure involves the use of strong acids and potentially explosive compounds. It should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reagents and Equipment

-

Methoxybenzene (Anisole)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Beaker

-

Buchner funnel and filter paper

-

Ethanol (for recrystallization)

-

Deionized water

Procedure

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add 20 mL of concentrated sulfuric acid. While stirring, carefully add 10 mL of concentrated nitric acid dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: To the cooled nitrating mixture, slowly add 5.4 g (5.0 mL) of methoxybenzene dropwise from a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture stir at room temperature for another hour.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker with stirring. A yellow precipitate of dinitroanisole will form.

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain purified 2,4-dinitroanisole.

-

-

Characterization: The final product can be characterized by its melting point (approx. 88-89 °C for 2,4-dinitroanisole) and spectroscopic methods such as NMR and IR.

Conclusion

The is a classic example of competing substituent effects in electrophilic aromatic substitution. The initial nitration is directed by the activating methoxy group to the ortho and para positions. The subsequent nitration is predominantly governed by a synergistic effect in 4-nitroanisole and a combination of electronic activation and steric hindrance in 2-nitroanisole. In both cases, 2,4-dinitroanisole is the major product under typical mixed-acid conditions. By understanding the underlying principles of electronic effects, resonance stabilization, and steric factors, researchers can better predict and control the outcomes of such reactions, enabling the targeted synthesis of valuable dinitrated aromatic compounds.

References

-

Olah, G. A., Narang, S. C., Olah, J. A., & Lammertsma, K. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. [Link]

-

Chawla, H. M., & Chibber, S. S. (1980). Effect of solvents on regioselectivity of anisole nitration. Tetrahedron Letters, 21(22), 2171-2174. [Link]

-

Wikipedia. (2024). Nitration. [Link]

-

Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Chemistry Stack Exchange. (2021). Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride?[Link]

-

Dr. K. P. (2017). Directing Effect of the Nitro Group in EAS. [Video]. YouTube. [Link]

-

Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 76(22), 9267-9275. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Ridd, J. H., & Zaidi, S. A. H. (1974). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Journal of the Chemical Society, Perkin Transactions 2, (5), 508-512. [Link]

-

University of British Columbia. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes. [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

-

Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Nitration of anisole derivatives 26–28 with DNP in liq. TFE. [Link]

-

FooDB. (2010). Showing Compound Methoxybenzene (FDB012090). [Link]

-

Royal Society of Chemistry. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]

-

ResearchGate. (2014). Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions. [Link]

-

Organic Syntheses. (n.d.). Anisole. [Link]

-

Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]

-

National Institutes of Health. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. [Link]

-

Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

-

ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. [Link]

-

ResearchGate. (2013). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

-

ResearchGate. (2019). How to overcome Steric Hindrance?[Link]

-

Study.com. (n.d.). What is the major product formed on the mono-nitration of anisole?[Link]

-

Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the s...[Link]

-

Wikipedia. (2024). Anisole. [Link]

-

Wikipedia. (2024). Steric effects. [Link]

-

The Catalyst. (n.d.). Product Distribution in the Nitration of Toluene. [Link]

Sources

- 1. Showing Compound Methoxybenzene (FDB012090) - FooDB [foodb.ca]

- 2. Anisole - Wikipedia [en.wikipedia.org]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 10. Steric effects - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. homework.study.com [homework.study.com]

- 15. youtube.com [youtube.com]

theoretical vs. experimental yield of 1-Methoxy-2,3-dinitrobenzene

An In-Depth Technical Guide to the Synthesis and Yield Analysis of 1-Methoxy-2,3-dinitrobenzene

Introduction

1-Methoxy-2,3-dinitrobenzene, also known as 2,3-dinitroanisole, is an important nitroaromatic compound.[1] Its structure, featuring a methoxy group and two nitro groups on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules in fields such as medicinal chemistry and materials science. The efficiency of any chemical synthesis is critically evaluated by its yield, which compares the actual amount of product obtained experimentally with the maximum amount predicted by stoichiometry. This guide provides a comprehensive examination of the theoretical and experimental yield of 1-Methoxy-2,3-dinitrobenzene, detailing its synthesis, the causal factors behind experimental outcomes, and the logic connecting theoretical calculations to practical laboratory results.

Theoretical Framework: The Chemistry of Dinitration

The synthesis of 1-Methoxy-2,3-dinitrobenzene is achieved through the electrophilic aromatic substitution reaction, specifically, the nitration of anisole (methoxybenzene).

Reaction Mechanism

The reaction proceeds in a stepwise manner, involving the introduction of two nitro groups onto the anisole ring.

-

Generation of the Electrophile : The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid, where sulfuric acid acts as a catalyst and a dehydrating agent.[2] HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

First Nitration : Anisole is first nitrated to form a mixture of ortho-nitroanisole (1-methoxy-2-nitrobenzene) and para-nitroanisole (1-methoxy-4-nitrobenzene). The methoxy (-OCH₃) group is a strong activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[3][4] The para isomer is typically the major product due to less steric hindrance.

-

Second Nitration : The second nitration occurs on the mononitrated anisole ring. The ring is now deactivated by the electron-withdrawing nitro group. However, the methoxy group's activating influence is still significant enough to allow for a second substitution under more forceful conditions (e.g., higher temperature). For the synthesis of 1-Methoxy-2,3-dinitrobenzene, the starting material would be 1-methoxy-2-nitrobenzene, where the directing effects of both the methoxy and the first nitro group guide the second nitro group to the 3-position.

Stoichiometry and Theoretical Yield Calculation

The overall balanced chemical equation for the dinitration of anisole is:

C₇H₈O + 2HNO₃ --(H₂SO₄)--> C₇H₆N₂O₅ + 2H₂O

The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants.[5] The calculation is based on the stoichiometry of the balanced equation and requires identifying the limiting reagent.

Step-by-Step Calculation:

-

Calculate Moles of Reactants : Determine the number of moles of each reactant (anisole and nitric acid) using their mass and molar mass.

-

Moles = Mass (g) / Molar Mass ( g/mol )

-

-

Identify the Limiting Reagent : The limiting reagent is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[6] To find it, compare the mole ratio of reactants to the stoichiometric ratio in the balanced equation. For this reaction, the required ratio is 2 moles of HNO₃ for every 1 mole of anisole.

-

Calculate Moles of Product : Use the number of moles of the limiting reagent to calculate the maximum moles of 1-Methoxy-2,3-dinitrobenzene that can be produced based on the 1:1 stoichiometric ratio with anisole (if anisole is limiting).

-

Calculate Theoretical Yield in Grams : Convert the moles of product to grams using its molar mass.[7]

-

Theoretical Yield (g) = Moles of Product × Molar Mass of Product

-

Example Data for Calculation:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Anisole | C₇H₈O | 108.14 |

| 1-Methoxy-2,3-dinitrobenzene | C₇H₆N₂O₅ | 198.13 |

Molar mass data sourced from PubChem.[1]

Experimental Synthesis Protocol

This protocol outlines a standard laboratory procedure for the dinitration of anisole. Safety Precaution: This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents

-

Anisole

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Büchner funnel and filter flask

-

Filter paper

Step-by-Step Methodology

-

Preparation of Nitrating Mixture : In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic process must be done carefully to control the temperature.

-

Addition of Anisole : While maintaining the low temperature, add anisole dropwise to the nitrating mixture over a period of 30-45 minutes with continuous stirring. A slow addition rate is crucial to prevent an uncontrolled exothermic reaction and minimize side-product formation.

-

Reaction at Elevated Temperature : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, attach a reflux condenser and heat the mixture in a water bath at a controlled temperature (e.g., 60-70°C) for 1-2 hours to promote the second nitration.[8]

-

Product Precipitation (Quenching) : After the reflux period, cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture over a large beaker of crushed ice with vigorous stirring.[9][10] The crude 1-Methoxy-2,3-dinitrobenzene will precipitate as a pale yellow solid.

-

Isolation of Crude Product : Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove residual acids.[10]

-

Purification by Recrystallization : Transfer the crude solid to a flask and add a minimum amount of hot ethanol to dissolve it.[9][10] Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product. Isomeric impurities, such as 1-methoxy-2,4-dinitrobenzene, tend to remain in the ethanol mother liquor.[11][12]

-

Drying and Weighing : Filter the purified crystals, wash with a small amount of cold ethanol, and dry them completely. Weigh the final product to determine the experimental yield.

Analysis: Theoretical vs. Experimental Yield

The experimental yield is the actual mass of the purified product obtained from the experiment. The percent yield is calculated to assess the efficiency of the reaction.

Percent Yield (%) = (Experimental Yield / Theoretical Yield) × 100 [7]

It is exceptionally rare for the experimental yield to equal the theoretical yield. A percent yield below 100% is expected due to various factors inherent in the experimental process.

| Parameter | Calculation / Measurement | Example Value |